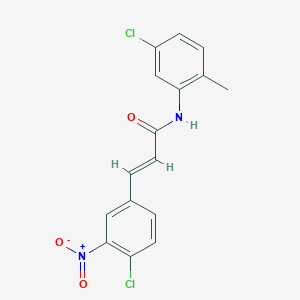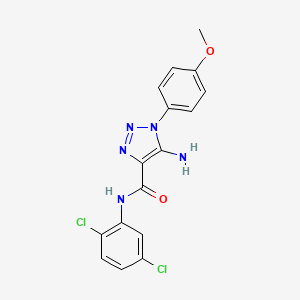
1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-isopropylphenoxy)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-isopropylphenoxy)-2-propanol, commonly known as Praziquantel, is a medication used for the treatment of parasitic worm infections. It was first synthesized in the 1970s and has since become one of the most effective drugs for treating infections caused by schistosomes, tapeworms, and liver flukes. In
Mecanismo De Acción
Praziquantel works by disrupting the permeability of the parasite's cell membrane, leading to muscle paralysis and death of the parasite. It also causes the parasite to release antigens that trigger an immune response, which helps to clear the infection.
Biochemical and Physiological Effects:
Praziquantel has been shown to have minimal toxicity in both humans and animals. It is rapidly absorbed and metabolized in the liver, with a half-life of approximately 1-3 hours. The drug is excreted primarily in the urine, with a small amount excreted in the feces. Praziquantel has been shown to have no significant effects on liver or kidney function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Praziquantel is a highly effective drug for treating parasitic worm infections, making it a valuable tool for studying these infections in the laboratory. However, its effectiveness is limited to certain types of parasites, and it may not be effective against all species. In addition, Praziquantel can be expensive, which may limit its use in some laboratory settings.
Direcciones Futuras
There are several potential future directions for research on Praziquantel. One area of interest is the development of new formulations or delivery methods that could improve the drug's effectiveness or reduce its cost. Another area of interest is the study of Praziquantel's potential use in treating other diseases, such as cancer or Alzheimer's disease. Finally, there is a need for continued research on the mechanisms of action of Praziquantel, which could lead to the development of new drugs or treatments for parasitic worm infections.
Métodos De Síntesis
The synthesis of Praziquantel involves a multi-step process that starts with the reaction of 2-chloroacetonitrile with 2-ethylbenzimidazole to form 2-(2-ethyl-1H-benzimidazol-1-yl)acetonitrile. This intermediate product is then reacted with isopropylmagnesium chloride to form 2-(2-ethyl-1H-benzimidazol-1-yl)-3-isopropylacrylonitrile. The final step involves the reaction of this intermediate product with 4-isopropylphenoxyacetic acid to form Praziquantel.
Aplicaciones Científicas De Investigación
Praziquantel has been extensively studied for its effectiveness in treating parasitic worm infections in both humans and animals. It has been shown to be highly effective against schistosomes, tapeworms, and liver flukes. In addition, Praziquantel has also been studied for its potential use in treating other diseases such as cancer, Alzheimer's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
1-(2-ethylbenzimidazol-1-yl)-3-(4-propan-2-ylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-4-21-22-19-7-5-6-8-20(19)23(21)13-17(24)14-25-18-11-9-16(10-12-18)15(2)3/h5-12,15,17,24H,4,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPZASWNRPVDKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CC(COC3=CC=C(C=C3)C(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethylbenzimidazol-1-yl)-3-(4-propan-2-ylphenoxy)propan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-dibenzo[b,d]furan-3-yl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5144348.png)
![4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(5-phenylpentanoyl)piperidine](/img/structure/B5144350.png)

![4-(3-{[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]oxy}benzoyl)morpholine](/img/structure/B5144363.png)
![N-[1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B5144365.png)


![N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-2-(5-fluoro-1H-benzimidazol-2-yl)-N-methylethanamine](/img/structure/B5144379.png)

![N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-fluorophenyl)-N-methylpropanamide](/img/structure/B5144404.png)
![3-(4-chlorophenyl)-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5144426.png)


![3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5144436.png)